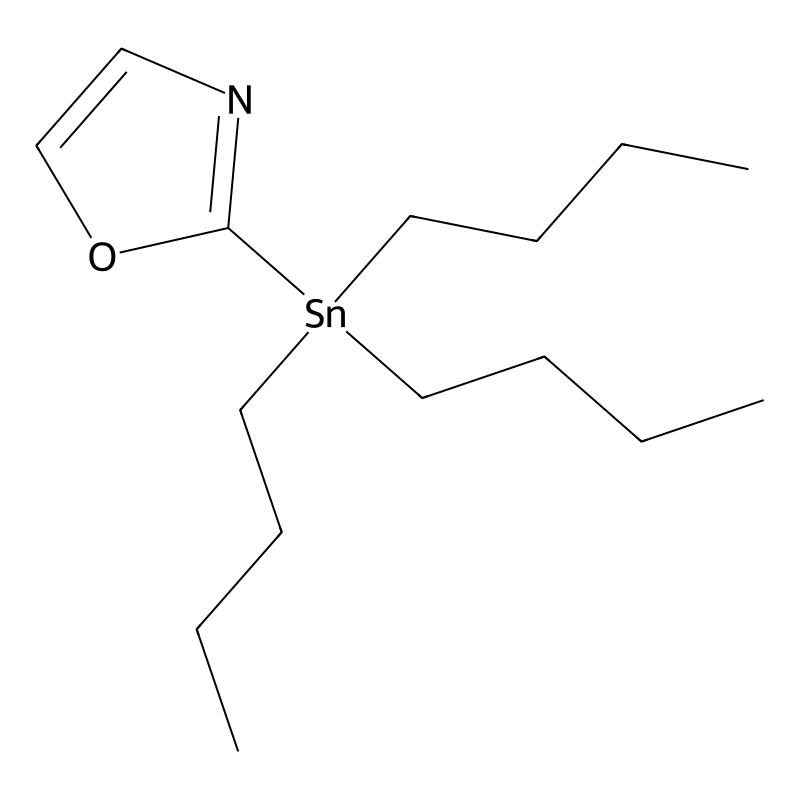2-(Tributylstannyl)oxazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Tributylstannyl)oxazole, a molecule with the formula C₁₅H₂₉NOSn, finds application in scientific research primarily as a synthetic building block for the formation of complex organic molecules through a specific coupling reaction known as the Stille coupling [, ].
Stille Coupling
The Stille coupling reaction involves the creation of a carbon-carbon bond between two organic fragments. 2-(Tributylstannyl)oxazole serves as a coupling partner in this reaction, offering its reactive tin (Sn) center to bond with a suitable acceptor molecule, typically an (hetero)aryl halide (an aromatic molecule containing one or more halogen atoms like chlorine, bromine, or iodine) []. This bond formation is facilitated by a palladium (Pd) catalyst, which plays a crucial role in activating both the tributyltin moiety of 2-(tributylstannyl)oxazole and the (hetero)aryl halide [].
2-(Tributylstannyl)oxazole is characterized by the molecular formula C15H29NOSn and a molecular weight of 358.11 g/mol. The compound features a tributylstannyl group attached to an oxazole ring, which enhances its reactivity in various chemical transformations. The presence of the tin atom allows for significant utility in coupling reactions, making it valuable in synthetic organic chemistry .
This compound is primarily utilized in Stille coupling reactions, where it serves as a reactant to form heteroaromatic compounds. The tributylstannyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions . Additionally, 2-(Tributylstannyl)oxazole can participate in other coupling reactions with aryl halides, allowing for the construction of complex organic frameworks .
The synthesis of 2-(Tributylstannyl)oxazole typically involves the reaction of oxazole derivatives with tributylstannyl chloride or related stannylating agents. This method allows for the introduction of the tributylstannyl group onto the oxazole ring effectively. The reaction conditions often require careful control to optimize yield and purity .
2-(Tributylstannyl)oxazole finds its primary application in organic synthesis as a building block for constructing complex molecules through cross-coupling reactions. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to facilitate the formation of carbon-carbon bonds . Additionally, it may be utilized in materials science for developing new polymers and materials with specific properties.
Several compounds share structural similarities with 2-(Tributylstannyl)oxazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Tri-n-butylstannyl)pyridine | C15H29N | Contains a pyridine ring instead of oxazole |
| 2-(Tri-n-butylstannyl)thiazole | C15H29NOS | Features a thiazole ring; used in similar reactions |
| 2-(Tri-n-butylstannyl)furan | C15H29O | Contains a furan ring; differing reactivity |
Uniqueness: The presence of the oxazole ring gives 2-(Tributylstannyl)oxazole distinct electronic properties compared to other stannylated heterocycles like pyridine or thiazole. This can affect its reactivity and applications in synthesis.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard








